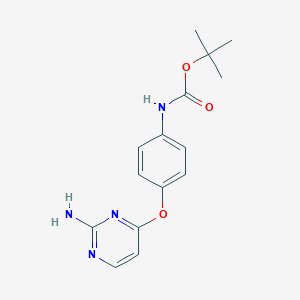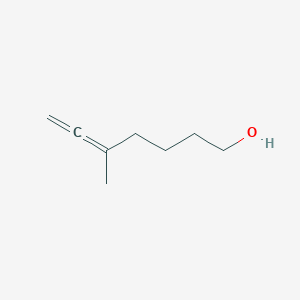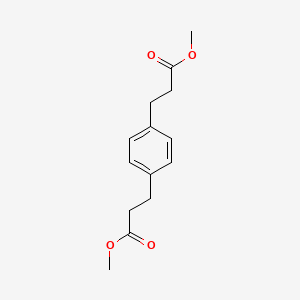
(5-Aminothiophen-2-YL)(piperidin-1-YL)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Aminothiophen-2-YL)(piperidin-1-YL)methanone is a heterocyclic compound that features both a thiophene ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the thiophene and piperidine moieties in its structure allows for a diverse range of chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminothiophen-2-YL)(piperidin-1-YL)methanone typically involves the reaction of 5-aminothiophene-2-carboxylic acid with piperidine under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of piperidine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of alternative coupling reagents that are more environmentally friendly and less expensive than DCC may be explored.
化学反応の分析
Types of Reactions
(5-Aminothiophen-2-YL)(piperidin-1-YL)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form the corresponding alcohol.
Substitution: The amino group on the thiophene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
(5-Aminothiophen-2-YL)(piperidin-1-YL)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be explored for its potential therapeutic effects, particularly in the treatment of diseases where thiophene and piperidine derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (5-Aminothiophen-2-YL)(piperidin-1-YL)methanone is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiophene ring may interact with enzymes or receptors, while the piperidine moiety could enhance the compound’s binding affinity and selectivity. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds such as 5-aminothiophene-2-carboxylic acid and its derivatives.
Piperidine derivatives: Compounds like piperidine-1-carboxylic acid and its derivatives.
Uniqueness
(5-Aminothiophen-2-YL)(piperidin-1-YL)methanone is unique due to the combination of the thiophene and piperidine rings in its structure. This dual functionality allows for a broader range of chemical reactivity and potential biological activity compared to compounds containing only one of these moieties.
特性
分子式 |
C10H14N2OS |
|---|---|
分子量 |
210.30 g/mol |
IUPAC名 |
(5-aminothiophen-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C10H14N2OS/c11-9-5-4-8(14-9)10(13)12-6-2-1-3-7-12/h4-5H,1-3,6-7,11H2 |
InChIキー |
MOKHDKLQRKCILX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)C2=CC=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





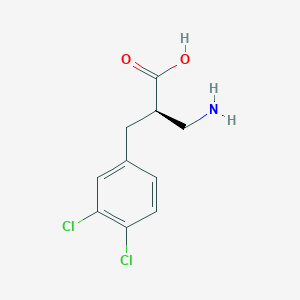
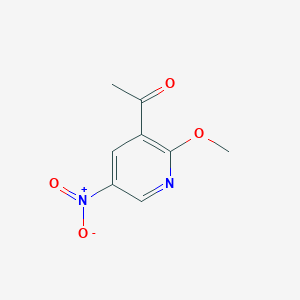
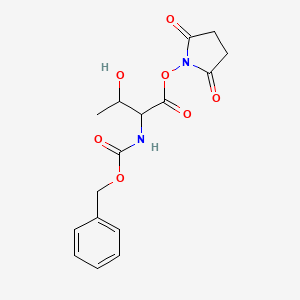
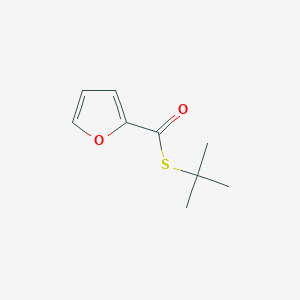
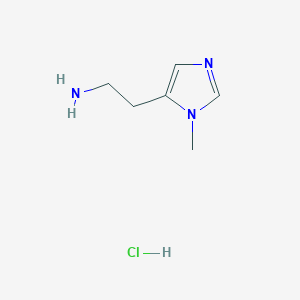
![2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13985751.png)
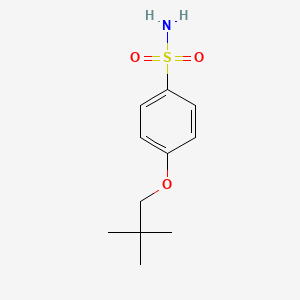
![8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B13985769.png)
